![molecular formula C12H14N4O4S2 B5704902 N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5704902.png)
N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide
説明
N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide, also known as Methylsulfonylmethane (MSM), is an organic sulfur compound that is naturally found in plants, animals, and humans. MSM has been widely used in scientific research due to its potential therapeutic benefits and its ability to modulate various biological processes.
作用機序
MSM exerts its biological effects through various mechanisms, including the modulation of cellular signaling pathways, the inhibition of oxidative stress, and the modulation of the immune response. MSM has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation. MSM has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
MSM has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and analgesic effects. MSM has been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including osteoarthritis, rheumatoid arthritis, and cancer. MSM has also been shown to have analgesic effects, which may be beneficial for the treatment of chronic pain.
実験室実験の利点と制限
MSM has several advantages for lab experiments, including its relatively low cost and ease of synthesis. MSM is also stable under various conditions and can be easily incorporated into various experimental protocols. However, MSM has some limitations, including its low solubility in water and its potential to interfere with certain assays, such as the measurement of glutathione levels.
将来の方向性
There are several future directions for research on MSM, including the investigation of its potential use in the treatment of various diseases, such as osteoarthritis, rheumatoid arthritis, and cancer. Future research should also focus on elucidating the molecular mechanisms underlying the biological effects of MSM and identifying its potential targets. Additionally, research should focus on developing new formulations and delivery methods for MSM to improve its bioavailability and efficacy.
合成法
MSM can be synthesized through the reaction between dimethyl sulfoxide (DMSO) and hydrogen peroxide (H2O2) in the presence of a catalyst such as silver oxide (Ag2O). The reaction yields MSM and water as the final products. The synthesis process is relatively simple and can be scaled up for industrial production.
科学的研究の応用
MSM has been extensively studied for its potential therapeutic benefits, including anti-inflammatory, antioxidant, and analgesic effects. It has been shown to modulate various biological processes, such as the immune response, oxidative stress, and cellular signaling pathways. MSM has been investigated for its potential use in the treatment of various diseases, including osteoarthritis, rheumatoid arthritis, and cancer.
特性
IUPAC Name |
4-(methanesulfonamido)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S2/c1-9-7-8-13-12(14-9)16-22(19,20)11-5-3-10(4-6-11)15-21(2,17)18/h3-8,15H,1-2H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELMOHCVVIXBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332969 | |
| Record name | 4-(methanesulfonamido)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24800911 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
333443-02-0 | |
| Record name | 4-(methanesulfonamido)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5704821.png)
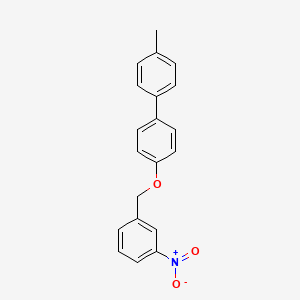
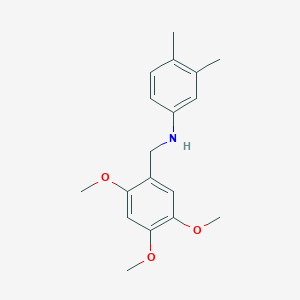


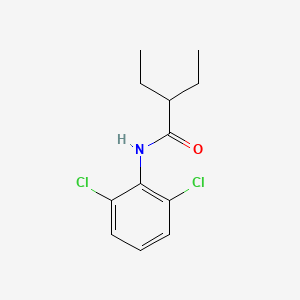
![(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5704883.png)
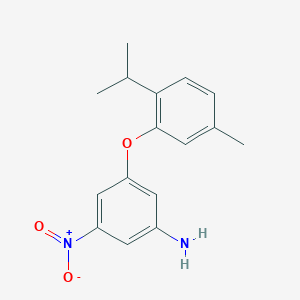

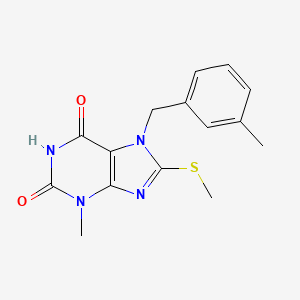
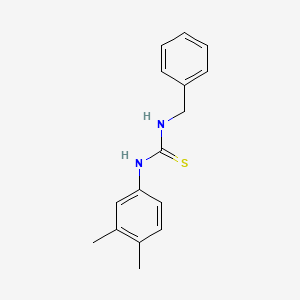
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide](/img/structure/B5704912.png)

![N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5704920.png)